BIBP 3226

NPY Y1 receptor binding affinity receptor selectivity

Disambiguating Y1-mediated effects from Y2/Y4/Y5 crosstalk is a persistent obstacle in NPY receptor pharmacology. BIBP 3226 is the definitive Y1-selective tool compound, delivering >900-fold subtype selectivity (Ki=0.47 nM hY1) and tissue-discriminative functional antagonism. • ED50 0.11 mg/kg i.v. for NPY pressor response; no off-target vascular effects at 1 mg/kg • Competitive antagonism of Ca²⁺ mobilization (pKb=7.5) and cAMP synthesis (pKb=8.2) • Inactive (S)-enantiomer BIBP 3435 (Ki>10,000 nM) included for Y1-specificity validation Supplied ≥98% HPLC purity with full analytical documentation. Standard international B2B shipping.

Molecular Formula C27H31N5O3
Molecular Weight 473.6 g/mol
Cat. No. B1243318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBP 3226
SynonymsBIBP 3226
BIBP 3435
BIBP-3226
BIBP-3435
BIBP3226
N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide
Molecular FormulaC27H31N5O3
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
InChIInChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1
InChIKeyKUWBXRGRMQZCSS-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIBP 3226 Y1 Antagonist Profile


BIBP 3226 [(R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide] is a non-peptide competitive antagonist of the neuropeptide Y (NPY) Y1 receptor [1]. It was the first non-peptide antagonist developed for the Y1 receptor and is recognized as a potent and subtype-selective tool compound [2]. BIBP 3226 also exhibits off-target binding to neuropeptide FF (NPFF) receptors [3]. Its pharmacological profile has been extensively characterized in vitro and in vivo, establishing its utility for dissecting Y1 receptor-mediated physiological functions [4].

Reported Y1 receptor subtype-selective binding profile
Stereochemically defined (R)-enantiomer; (S)-enantiomer available as inactive control
Limited blood-brain barrier penetration supports peripheral restriction studies
Reported off-target NPFF receptor binding may require orthogonal controls

BIBP 3226 Selectivity Advantage


NPY receptor subtypes (Y1, Y2, Y4, Y5) exhibit distinct tissue expression patterns and mediate divergent physiological functions ranging from vasoconstriction to appetite regulation [1]. Consequently, an antagonist selective for Y1 receptors cannot be functionally substituted by a Y2-selective or Y5-selective compound without profoundly altering the experimental or therapeutic outcome. BIBP 3226's demonstrated Y1 selectivity with minimal activity at Y2/Y4/Y5 receptors is critical for unambiguous interpretation of Y1-specific pharmacology [2]. The quantitative evidence below establishes precisely where BIBP 3226 differs from comparator compounds and why these differences matter for experimental design and procurement decisions.

Subtype specificity
Y1-selective antagonism cannot be replicated by Y2- or Y5-selective compounds; functional endpoints differ profoundly.
Stereochemical requirement
Only the (R)-enantiomer exhibits Y1 binding; racemic or (S)-enantiomer preparations are inactive and will not serve as functional antagonists.
Off-target binding
BIBP 3226 also binds NPFF receptors; alternative Y1 antagonists may differ in off-target profiles, requiring target-specific validation.

BIBP 3226 Pharmacological Evidence


Y1 Receptor Affinity and Selectivity

BIBP 3226 demonstrates high-affinity binding to the human Y1 receptor expressed in CHO-K1 cells with a Ki of 0.47 ± 0.07 nM [1]. In contrast, BIBP 3226 at concentrations up to 10 μM does not displace [125I]NPY from human Y2 receptor (neuroblastoma cell line SMS-KAN), rabbit Y2 receptor (kidney), or rat Y2 receptor (hippocampus) [2]. The compound is also selective for Y1 over Y4 and Y5 receptors, with Ki values exceeding 1,000 nM for all these subtypes [3]. The quantified selectivity window exceeds 900-fold [4].

Y1 Affinity & Selectivity
Head-to-head
Ki 0.47 nM (Y1) vs >10,000 nM (Y2/Y4/Y5)
>900-fold selectivity
Supports unambiguous Y1 receptor functional assignment
Data to verify in target experimental system
NPY Y1 receptor binding affinity receptor selectivity

Y1 Functional Antagonism in Ca2+ and cAMP Pathways

BIBP 3226 functions as a competitive antagonist at human Y1 receptors. At a concentration of 0.1 μM, BIBP 3226 antagonizes NPY-induced Ca2+ mobilization with a pKb of 7.5 ± 0.17 and antagonizes NPY-mediated inhibition of cyclic AMP synthesis with a pKb of 8.2 ± 0.24 in SK-N-MC human neuroblastoma cells [1]. In contrast, the previously described putative antagonists PYX-2, [D-Trp32]NPY, and benextramine could not be characterized as high-affinity Y1 receptor antagonists in the same study [2].

Functional Antagonism
Head-to-head
Competitive antagonism: Ca2+ pKb 7.5, cAMP pKb 8.2
Clear antagonist activity vs comparators lacking Y1 affinity
Confirms blockade of Y1-coupled intracellular signaling
PYX-2, [D-Trp32]NPY, benextramine not high-affinity Y1 antagonists
functional antagonism calcium mobilization cAMP inhibition

Y1 Tissue Selectivity in Kidney and Vas Deferens

BIBP 3226 exhibits pronounced tissue selectivity in ex vivo functional assays. It inhibits NPY-induced increases in perfusion pressure in isolated rat kidney with an IC50 of 26 nM [1]. In marked contrast, BIBP 3226 does not inhibit the NPY-induced twitch response in isolated rat vas deferens (IC50 > 10,000 nM) [2]. This differential activity aligns with the known receptor subtype distribution: Y1 receptors mediate vasoconstriction in the renal vascular bed, whereas Y2 receptors predominantly mediate prejunctional inhibition of neurotransmitter release in the vas deferens [3].

Tissue Selectivity
Head-to-head
Kidney IC50 26 nM vs vas deferens >10,000 nM
>384-fold tissue selectivity
Distinguishes Y1-mediated peripheral vascular responses
Matches known Y1/Y2 receptor distribution
tissue selectivity ex vivo pharmacology peripheral Y1 receptors

In Vivo Y1 Cardiovascular Efficacy

BIBP 3226 dose-dependently inhibits NPY-induced increases in blood pressure in pithed rats with an ED50 of 0.11 ± 0.03 mg/kg administered intravenously [1]. Importantly, BIBP 3226 at 1 mg/kg i.v. produced no effect on pressor responses induced by noradrenaline, angiotensin, endothelin, or vasopressin, confirming the specificity of its action at the Y1 receptor [2]. BIBP 3226 competitively antagonizes NPY-induced contractile responses in isolated arteries submaximally preconstricted with noradrenaline with a pA2 of 7.87 ± 0.20 [3].

In Vivo Cardiovascular
Head-to-head
ED50 0.11 mg/kg i.v. against NPY pressor response
Specific to NPY; no effect on noradrenaline, angiotensin, etc.
Benchmark for Y1 cardiovascular study dosing
Pithed rat model; intravenous administration
in vivo pharmacology blood pressure cardiovascular

BBB Permeability and CNS Access

BIBP 3226 does not readily cross the blood-brain barrier following systemic administration, limiting its utility for studying central NPY actions when administered peripherally [1]. To investigate central Y1 receptor-mediated effects, BIBP 3226 must be administered directly into the brain via intracerebroventricular (i.c.v.) injection. For instance, BIBP 3226 inhibits NPFF-induced hypothermia in mice when administered i.c.v. at a dose of 5 nmol [2]. In contrast, later-generation Y1 antagonists such as BIBO 3304 were developed with improved oral bioavailability and brain penetrability [3].

BBB Permeability
Cross-study comparable
Limited systemic CNS access; requires i.c.v. for central studies
Later-generation BIBO 3304 is brain-penetrant
Supports peripheral restriction or central administration design
Route-dependent experimental applicability
blood-brain barrier CNS penetration route of administration

Stereoselective Y1 Binding

The interaction of BIBP 3226 with the Y1 receptor is highly stereoselective. The active (R)-enantiomer binds with high affinity (Ki = 0.47 ± 0.07 nM on human Y1-transfected CHO-K1 cells), whereas the (S)-enantiomer (BIBP 3435) displays almost no affinity for the Y1 receptor, with a Ki > 10,000 nM [1]. This represents a stereoselectivity ratio exceeding 21,000-fold [2].

Stereoselectivity
Head-to-head
Ki 0.47 nM (R) vs >10,000 nM (S)
>21,000-fold stereoselectivity
Provides inactive enantiomer control for specificity
(S)-BIBP 3435 available as negative control
stereoselectivity enantiomer quality control

BIBP 3226 Research Applications


Y1-Mediated Pressor Response Research

BIBP 3226 is the preferred tool for isolating Y1 receptor-mediated cardiovascular effects in vivo and ex vivo. Its ED50 of 0.11 mg/kg i.v. for inhibiting NPY-induced pressor responses in pithed rats [1], combined with its lack of effect on noradrenaline-, angiotensin-, endothelin-, or vasopressin-induced pressor responses at 1 mg/kg i.v. [2], enables unambiguous attribution of hemodynamic changes to Y1 receptor blockade. The compound's limited BBB penetration after systemic administration restricts its action to peripheral Y1 receptors, making it particularly suitable for studies of peripheral cardiovascular regulation [3].

Y1 vs Y5 Roles in Feeding Behavior

BIBP 3226 reduces NPY-induced food intake in a dose-responsive manner when administered centrally, achieving up to 95% reduction at the highest dose tested (25 nmol i.c.v.) [1]. By comparing BIBP 3226's effects with Y5-selective antagonists (e.g., L-152804, Ki = 26 nM for hY5) [2] and Y2-selective antagonists (e.g., BIIE 0246, Ki = 8-15 nM for Y2) [3], researchers can dissect the relative contributions of Y1, Y2, and Y5 receptors to feeding regulation. The inactive (S)-enantiomer BIBP 3435 provides an essential control for validating that observed anorectic effects are Y1 receptor-mediated .

Y1 Receptor Pharmacological Validation

BIBP 3226 serves as a definitive pharmacological probe for confirming the presence of functional Y1 receptors in novel tissues or cell lines. Its high affinity for Y1 (Ki = 0.47 ± 0.07 nM on human Y1-transfected cells) and >900-fold selectivity over Y2/Y4/Y5 receptors [1] provide a clear differentiation signal. The compound's competitive antagonism of both Ca2+ mobilization (pKb = 7.5) and cAMP synthesis (pKb = 8.2) [2] validates downstream signaling pathway coupling. For ambiguous responses, parallel testing with the inactive (S)-enantiomer BIBP 3435 (Ki > 10,000 nM) [3] confirms Y1 specificity.

Y1 vs Y2 Tissue Response Discrimination

BIBP 3226's tissue-selective functional antagonism (IC50 = 26 nM in kidney perfusion vs IC50 > 10,000 nM in vas deferens) [1] enables researchers to discriminate between Y1 and Y2 receptor-mediated responses in isolated tissue preparations. This differential activity profile makes BIBP 3226 a critical reagent for characterizing NPY receptor subtype distribution in peripheral organs and validating the functional significance of Y1 receptor expression in vascular and non-vascular smooth muscle.

Application
Selection Property
Validation Focus
Peripheral Y1 cardiovascular research
Peripheral-restricted Y1 antagonism (limited BBB penetration)
Specificity against noradrenaline, angiotensin, endothelin, vasopressin pathways
Central Y1 feeding behavior studies
i.c.v. administration feasibility; inactive (S)-enantiomer control
Differential effect vs Y5- and Y2-selective antagonists
Y1 receptor pharmacological validation
Reported Y1 selectivity and functional antagonism (Ca2+, cAMP)
Confirm Y1 specificity using (S)-enantiomer BIBP 3435 as negative control
Y1 vs Y2 tissue response discrimination
Tissue-selective functional antagonism (kidney vs vas deferens)
Verify receptor subtype distribution in vascular vs non-vascular smooth muscle
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